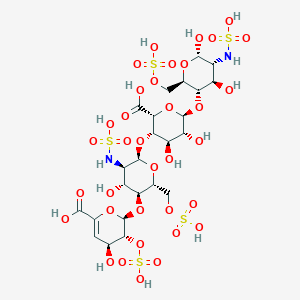

Heparin-derived tetrasaccharide

Description

Properties

IUPAC Name |

(2R,3R,4S)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O35S5/c27-4-1-5(19(32)33)55-24(14(4)61-66(49,50)51)58-16-7(3-53-65(46,47)48)56-22(9(11(16)29)26-63(40,41)42)59-17-12(30)13(31)23(60-18(17)20(34)35)57-15-6(2-52-64(43,44)45)54-21(36)8(10(15)28)25-62(37,38)39/h1,4,6-18,21-31,36H,2-3H2,(H,32,33)(H,34,35)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t4-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,21-,22+,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSOBXZFMHJWGX-UQSIALEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1O)OS(=O)(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(OC(C(C4O)NS(=O)(=O)O)O)COS(=O)(=O)O)O)O)COS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)O[C@H]3[C@@H]([C@H]([C@@H](O[C@H]3C(=O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)NS(=O)(=O)O)O)COS(=O)(=O)O)O)O)COS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N2O35S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Architecture and Heterogeneity of Heparin Derived Tetrasaccharides

Fundamental Disaccharide Repeating Units and Linkages within Heparin Tetrasaccharides

Heparin is a linear polysaccharide composed of repeating disaccharide units. nih.gov These units consist of a uronic acid, which can be either α-L-iduronic acid (IdoA) or β-D-glucuronic acid (GlcA), linked to an α-D-glucosamine (GlcN) residue. nih.govnih.gov The primary repeating unit in heparin is a trisulfated disaccharide, where a 2-O-sulfated iduronic acid is linked to a 6-O, N-sulfated glucosamine (B1671600). nih.govresearchgate.net These disaccharide units are connected by α(1→4) glycosidic linkages. nih.govnih.gov

Enzymatic digestion of heparin with heparinase yields a mixture of oligosaccharides, including a significant proportion of tetrasaccharides. nih.govportlandpress.com The structures of these tetrasaccharides reveal the underlying sequence heterogeneity of the parent heparin molecule. For instance, treatment of porcine mucosal heparin with heparinase has been shown to produce five major tetrasaccharide components. nih.govportlandpress.com

One common disaccharide unit found after enzymatic digestion is ΔIdu2S(1→4)-α-D-GlcNS6S, where ΔIdu represents a 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid, a result of the eliminase action of heparinase. nih.govresearchgate.net Examples of identified tetrasaccharides include:

ΔIdu2S(1→4)-α-D-GlcNS6S(1→4)-α-L-Idu2S(1→4)-α-D-GlcNS6S nih.govportlandpress.com

ΔIdu2S(1→4)-α-D-GlcNS6S(1→4)-β-D-GlcA(1→4)-α-D-GlcNS6S nih.govportlandpress.com

ΔIdu2S(1→4)-α-D-GlcNAc(1→4)-β-D-GlcA(1→4)-α-D-GlcNS6S nih.govportlandpress.com

Diversity in Sulfation Patterns and Locations

The biological functions of heparin and its fragments are heavily influenced by the pattern of sulfation. oup.comnih.gov This sulfation is introduced during biosynthesis by a series of sulfotransferase enzymes. nih.gov

The glucosamine residues within heparin can be either N-sulfated (GlcNS) or N-acetylated (GlcNAc). oup.comnih.gov In heparin, the majority of glucosamine units are N-sulfated, with N-acetylation being less common. umc.br The degree of N-sulfation is a critical factor for the biological activity of heparin. nih.gov The initial step in the modification of the growing polysaccharide chain during biosynthesis is the N-deacetylation and subsequent N-sulfation of glucosamine residues. nih.gov This N-sulfation is a prerequisite for many of the subsequent O-sulfation and epimerization events. nih.gov

O-sulfation can occur at several positions on both the uronic acid and glucosamine residues, adding another layer of complexity to the structure of heparin-derived tetrasaccharides. nih.govoup.com

2-O-Sulfation: The uronic acid residues, particularly IdoA, are often sulfated at the 2-O position (IdoA2S). nih.govnih.gov

6-O-Sulfation: The glucosamine residues can be sulfated at the 6-O position (GlcNS6S). nih.govnih.gov

3-O-Sulfation: While less frequent, 3-O-sulfation of the glucosamine residue (GlcNS3S) is of significant biological importance. nih.govfrontiersin.org This modification is a key component of the specific pentasaccharide sequence responsible for heparin's anticoagulant activity. frontiersin.orgresearchgate.net Tetrasaccharides containing a 3-O-sulfated glucosamine at their reducing end are often resistant to digestion by certain heparin lyases. nih.govnih.gov

The combination of these sulfation patterns leads to a vast number of possible tetrasaccharide structures. nih.govportlandpress.com

The uronic acid component of the disaccharide repeating unit can be either D-glucuronic acid (GlcA) or its C-5 epimer, L-iduronic acid (IdoA). nih.govnih.gov This epimerization is catalyzed by the enzyme glucuronyl C5-epimerase during biosynthesis and occurs at the polymer level. nih.govnih.gov While the initial polysaccharide chain is composed of GlcA, a significant portion of these residues are converted to IdoA. nih.gov In heparin, IdoA is the predominant uronic acid, whereas in the related heparan sulfate (B86663), GlcA is more abundant. nih.gov The presence of IdoA is crucial for the conformational flexibility of the heparin chain, which in turn is important for its interactions with various proteins. nih.govnih.gov

Stereochemical Features and Conformational Dynamics

The three-dimensional structure of heparin-derived tetrasaccharides is not static but rather exists in a dynamic equilibrium of different conformations. oup.comoup.com This conformational flexibility is largely attributed to the iduronic acid residues. oup.comnih.gov

The pyranose rings of the monosaccharide units can adopt several conformations. The glucosamine residues typically exist in a stable 4C1 chair conformation. nih.govresearchgate.net In contrast, the iduronic acid residue is conformationally flexible and can exist in equilibrium between the 1C4 chair, the 4C1 chair, and the 2S0 skew-boat conformations. wikipedia.orgnih.gov The 1C4 and 2S0 forms are the predominant conformations for internal iduronate residues. oup.comwikipedia.org

Glycosidic Linkage Flexibilities and Dihedral Angles

The rotational freedom around the glycosidic bonds is described by two dihedral angles, phi (Φ) and psi (Ψ). For heparan sulfate (HS), which shares structural similarities with heparin, these angles have been characterized. For example, in one study of an HS tetrasaccharide, the Φ and Ψ angles were reported as -90° and 124° for the GlcA-GlcNAc linkage and 85° and 95° for the GlcNAc-GlcA linkage. nih.gov This relative stiffness of the glycosidic linkages ensures that the polysaccharide maintains a defined spatial arrangement of its functional groups, which is crucial for molecular recognition and biological interactions. oup.com

| Linkage | Dihedral Angle (Φ) | Dihedral Angle (Ψ) | Source |

| GlcA-GlcNAc | -90° | 124° | nih.gov |

| GlcNAc-GlcA | 85° | 95° | nih.gov |

Impact of Sulfation on Conformational Preferences

The pattern and degree of sulfation have a profound impact on the conformational preferences of heparin-derived tetrasaccharides, primarily by influencing the flexibility of the iduronic acid ring. oup.comoup.com While the geometry of the glycosidic linkages themselves is not directly determined by the presence or absence of sulfate groups, sulfation patterns do affect the conformational equilibrium of the IdoA residues. oup.comoup.com

The 2-O-sulfated iduronic acid residue (IdoA2S) is particularly notable for its conformational versatility, readily adopting various ring conformations, including the ¹C₄, ⁴C₁, and ²S₀ forms. mdpi.com The specific conformation adopted can depend on the structure of the adjacent sugar residues and the surrounding microenvironment. mdpi.com This conformational flexibility is a key feature of heparin's structure. In contrast, glucuronic acid residues lack this degree of flexibility. oup.comoup.com

The presence of sulfate groups can also lead to the formation of specific intramolecular hydrogen bonds, which can stabilize certain conformations. For example, in a studied tetrasaccharide, an intramolecular hydrogen bond was observed between the NH group of a glucosamine residue and the 2-O-sulfo group of the adjacent iduronic acid residue. mdpi.com The interplay of these non-covalent interactions, governed by the sulfation pattern, contributes significantly to the conformational landscape of the tetrasaccharide. mdpi.com It is this spatially defined pattern of sulfate and carboxylate groups, presented on a conformationally adaptable backbone, that underpins the specificity of heparin's interactions with various proteins. oup.com

Isomeric Variants and Structural Subtleties of Biologically Relevant Tetrasaccharides

The functional diversity of heparin is encoded in the structural subtleties of its oligosaccharide sequences. Tetrasaccharides derived from heparin exhibit significant isomeric variation, which is critical for their biological relevance. These variations arise from differences in uronic acid epimers (IdoA vs. GlcA) and, most importantly, the specific pattern of sulfation. nih.govnih.govfrontiersin.org

One of the most studied heparin-protein interactions is its binding to antithrombin (AT), a key event in blood anticoagulation. nih.govnih.gov The minimal AT-binding site is a specific pentasaccharide sequence, but tetrasaccharide fragments corresponding to parts of this binding site are of significant interest. nih.govpnas.org Research has identified and characterized several 3-O-sulfated tetrasaccharide variants that are part of the AT-binding region. nih.gov These tetrasaccharides are resistant to certain heparin lyase enzymes and contain the critical 3-O-sulfo group on a glucosamine residue, which is essential for high-affinity AT binding. nih.govresearchgate.net

A study characterizing heparin fragments identified five major tetrasaccharide structures resulting from enzymatic depolymerization. nih.govportlandpress.com These isomers display variations in their constituent uronic acids and sulfation patterns, highlighting the natural heterogeneity of heparin.

| Tetrasaccharide Isomer Structure | Source |

| ΔIduA2S(1→4)GlcNS6S(1→4)IdoA2S(1→4)GlcNS6S | nih.govportlandpress.com |

| ΔIduA2S(1→4)GlcNS6S(1→4)GlcA(1→4)GlcNS6S | nih.govportlandpress.com |

| ΔIduA2S(1→4)GlcNS(1→4)GlcA | nih.gov |

| ΔIduA2S(1→4)GlcNAc(1→4)GlcA(1→4)GlcNS6S | nih.govportlandpress.com |

| ΔIduA2S(1→4)GlcNAc(1→4)IdoA(1→4)GlcNS6S | nih.govportlandpress.com |

Further research into tetrasaccharides with different sulfation patterns has revealed their differential binding affinities for other proteins, such as the amyloid-beta peptide, which is implicated in Alzheimer's disease. frontiersin.orgresearchgate.net For example, three distinct tetrasaccharide isomers were prepared and studied: a fully sulfated variant (ΔUA2S-GlcNS6S-IdoA2S-GlcNS6S), a 2-O-desulfated and epimerized variant (ΔUA2S-GlcNS6S-GlcA-GlcNS6S), and a 6-O-desulfated variant (ΔUA2S-GlcNS6S-IdoA2S-GlcNS). frontiersin.org These studies demonstrate that specific structural features, such as iduronic acid epimerization and 6-O-sulfation, are key determinants of binding affinity. frontiersin.org

The synthetic pentasaccharide Fondaparinux, which represents a single, defined structure corresponding to the AT-binding site, stands in contrast to the natural heterogeneity of heparin-derived fragments. core.ac.ukacs.orgwikipedia.org The study of natural tetrasaccharide isomers provides crucial insights into the structural variability of functional sequences within heparin and helps to build a more detailed understanding of structure-activity relationships. nih.gov

Advanced Methodologies for Synthesis and Isolation of Defined Heparin Derived Tetrasaccharides

Enzymatic Depolymerization Strategies

Enzymatic methods offer a powerful tool for the depolymerization of heparin into smaller, more manageable oligosaccharide fragments, including tetrasaccharides. This approach leverages the specificity of various heparinases to cleave the polysaccharide chain at specific glycosidic linkages.

Heparinase I, II, and III Specificities in Tetrasaccharide Generation

The three primary heparin lyases, Heparinase I, II, and III, each exhibit distinct substrate specificities, which can be exploited to generate specific tetrasaccharide structures. nih.govneb.com These enzymes, isolated from Flavobacterium heparinum (now reclassified as Pedobacter heparinus), act via an elimination mechanism, creating an unsaturated uronic acid at the new non-reducing end of the cleaved fragment. neb.comnih.gov This unsaturated bond provides a convenient chromophore for UV detection at 232 nm, facilitating the monitoring of the digestion process and the quantification of the resulting oligosaccharides. nih.govneb.com

Heparinase I (EC 4.2.2.7) demonstrates a preference for cleaving linkages within highly sulfated regions of heparin. nih.govmdpi.com It primarily targets the glycosidic bond between a hexosamine and an O-sulfated iduronic acid, particularly the linkage -α-L-IdoA(2S)-(1→4)-α-D-GlcNS(6S)-. nih.govsigmaaldrich.com This specificity makes it a valuable tool for generating tetrasaccharides from the highly sulfated domains of heparin. mdpi.com However, its activity can be influenced by the surrounding sulfation patterns, and complete digestion often yields a mixture of disaccharides and some resistant tetrasaccharides. frontiersin.orgnih.gov

Heparinase II (no EC number) possesses the broadest substrate specificity of the three lyases, cleaving at linkages containing both α-L-iduronic acid and β-D-glucuronic acid. neb.compnas.orgsigmaaldrich.com It can act on both highly and poorly sulfated regions of heparin and heparan sulfate (B86663). neb.comneb.com Despite its broad activity, certain tetrasaccharide sequences, particularly those containing a 3-O-sulfated glucosamine (B1671600) residue, can be resistant to Heparinase II digestion. pnas.orgnih.gov This resistance is a key feature that allows for the isolation of specific 3-O-sulfated tetrasaccharides, which are often derived from the antithrombin III (ATIII) binding site of heparin. frontiersin.orgdoi.orgresearchgate.net

Heparinase III (EC 4.2.2.8) is highly specific for cleaving linkages within undersulfated or N-acetylated domains of heparan sulfate. neb.comresearchgate.net It preferentially cleaves the glycosidic bond between a hexosamine and a glucuronic acid residue. sigmaaldrich.com While its primary substrate is heparan sulfate, it can be used in combination with Heparinase I and II to achieve more complete depolymerization of heparin and to generate specific tetrasaccharides from less sulfated regions. nih.govnih.gov

The combined use of these three heparinases allows for the extensive digestion of heparin into a mixture of disaccharides and a limited number of resistant oligosaccharides, including specific tetrasaccharides that can then be isolated and characterized. nih.gov

Controlled Partial Digestion for Oligosaccharide Libraries

To generate a diverse library of heparin-derived oligosaccharides, including tetrasaccharides, a strategy of controlled partial digestion is often employed. By carefully managing reaction conditions such as enzyme concentration, incubation time, and temperature, the extent of heparin depolymerization can be limited, resulting in a mixture of oligosaccharides of varying lengths. nih.gov This approach allows for the generation of a broader range of structures than what is obtained from exhaustive digestion.

Following partial digestion, the resulting mixture of oligosaccharides is typically separated using techniques like size-exclusion chromatography (SEC) and strong anion-exchange high-performance liquid chromatography (SAX-HPLC). nih.gov These methods separate the oligosaccharides based on their size and charge (related to the degree of sulfation), respectively, allowing for the isolation of individual tetrasaccharide fractions for further structural analysis.

Chemoenzymatic Approaches for Tailored Structures

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to create structurally defined heparin-derived tetrasaccharides. nih.govresearchgate.net This powerful strategy often begins with a chemically synthesized disaccharide or a smaller precursor, which is then elongated and modified using a panel of biosynthetic enzymes. nih.govresearchgate.net

Key enzymes in this process include glycosyltransferases for backbone elongation and various sulfotransferases for the regioselective installation of sulfate groups. nih.govnih.gov For instance, a chemically synthesized disaccharide acceptor can be elongated to a tetrasaccharide using a specific glycosyltransferase. nih.gov Subsequently, sulfotransferases such as N-deacetylase/N-sulfotransferase (NDST), 2-O-sulfotransferase (2-OST), 6-O-sulfotransferase (6-OST), and 3-O-sulfotransferase (3-OST) can be used in a stepwise or one-pot fashion to introduce sulfate groups at specific positions, mimicking the natural biosynthetic pathway of heparin. nih.govnih.gov

This approach offers a high degree of control over the final structure, enabling the synthesis of homogeneous tetrasaccharides with precisely defined sulfation patterns. nih.govrsc.org Such well-defined structures are invaluable for studying structure-activity relationships and for developing targeted heparin-based therapeutics.

Chemical Synthesis of Structurally Defined Tetrasaccharides

While enzymatic and chemoenzymatic methods are powerful, total chemical synthesis provides the ultimate control over the structure of heparin-derived tetrasaccharides, allowing for the creation of both natural and unnatural analogues.

Modular Synthetic Strategies for Oligosaccharide Assembly

The complexity of heparin's structure, with its multiple stereocenters and varied sulfation patterns, makes its total synthesis a formidable challenge. To address this, modular synthetic strategies have been developed. acs.orgnih.govnih.gov These strategies involve the synthesis of monosaccharide or disaccharide "building blocks" that are then coupled together in a stepwise fashion to construct the desired tetrasaccharide backbone. acs.orgnih.gov

A key advantage of the modular approach is its flexibility. By using a set of well-defined and differentially protected building blocks, a variety of tetrasaccharide sequences can be assembled. acs.orgnih.gov The protecting groups on the building blocks are crucial for directing the regioselectivity of glycosylation reactions and for allowing for the selective introduction of sulfate groups at later stages. Both monomeric and dimeric building blocks have been successfully employed in the synthesis of heparin-like oligosaccharides. acs.orgnih.gov

Regioselective Functionalization and Sulfation Control

A critical aspect of the chemical synthesis of heparin-derived tetrasaccharides is the precise control over the placement of sulfate groups. This is achieved through a combination of protecting group strategies and regioselective chemical reactions. nih.gov During the assembly of the oligosaccharide backbone, specific hydroxyl and amino groups are masked with protecting groups. Once the tetrasaccharide backbone is complete, these protecting groups can be selectively removed to expose specific positions for sulfation.

Challenges in Achieving Stereochemical Purity and High Yields

Controlling the stereochemistry during the glycosylation process is a critical challenge. The formation of the 1,2-cis linkage from the glucosamine donor can be difficult to manage, and unexpected side reactions can occur. nih.gov For instance, during the synthesis of a fully N-differentiated heparin octasaccharide, the coupling of a tetrasaccharide module with a disaccharide acceptor unexpectedly produced an undesired beta-linked glycoside in addition to the anticipated alpha-linkage, resulting in an inseparable mixture. nih.gov

Furthermore, translating solution-phase synthesis strategies to high-yielding, polymer-supported automated synthesis—a goal for improving efficiency—has not yet been achieved for heparin oligosaccharides. nih.gov While chemoenzymatic methods, which use enzymes to perform specific modifications, have emerged as a highly effective alternative to overcome some of these hurdles, purely chemical syntheses continue to face significant obstacles in producing large quantities of stereochemically pure heparin tetrasaccharides. nih.govnih.gov

| Challenge | Description | Impact on Synthesis |

| Monosaccharide Preparation | The synthesis of key building blocks, like L-iduronic acid (L-IdoA), requires numerous steps (often 8-12). nih.gov | Lowers overall yield and increases time and resource expenditure. nih.gov |

| Stereochemical Control | Achieving the correct 3D orientation at the linkage between sugar units, particularly the 1,2-cis glycosidic bond from glucosamine donors, is difficult to control. nih.gov | Can lead to the formation of undesired and often inseparable isomers, compromising the purity of the final product. nih.gov |

| Protecting Group Strategy | A complex sequence of protecting and deprotecting various functional groups is necessary to install sulfate groups at specific locations. nih.gov | Incomplete or non-specific reactions can result in a complex mixture of partially modified products, complicating purification. researchgate.net |

| Low Overall Yields | The cumulative effect of multiple reaction steps, each with a yield of less than 100%, leads to a very low total yield for long oligosaccharides. nih.govnih.gov | Makes it difficult and expensive to produce the quantities needed for research and therapeutic development. rpi.edu |

| Automation Difficulties | Adapting efficient, automated solid-phase synthesis methods (common for peptides) to complex heparin oligosaccharides has proven challenging. nih.gov | Limits the ability to rapidly synthesize libraries of different tetrasaccharides for structure-activity relationship studies. researchgate.net |

Isolation and Purification Techniques for Complex Oligosaccharide Mixtures

The enzymatic or chemical depolymerization of heparin results in a highly complex and heterogeneous mixture of oligosaccharides, including di-, tetra-, hexa-, and higher-order saccharides. nih.gov These fragments vary not only in size but also in their sulfation patterns, creating a significant purification challenge. nih.gov To obtain structurally defined tetrasaccharides, a multi-step chromatographic approach is essential.

Size-Exclusion Chromatography for Initial Fractionation

Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography, is a fundamental first step in processing complex oligosaccharide mixtures. nih.gov This technique separates molecules based on their hydrodynamic volume, or size. The sample is passed through a column packed with a porous gel matrix. Larger oligosaccharides are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, such as tetrasaccharides and disaccharides, penetrate the pores to varying degrees, taking a longer path and eluting later.

This method is highly effective for the initial fractionation of a depolymerized heparin mixture, yielding size-uniform fractions (e.g., separate pools of tetrasaccharides, hexasaccharides, etc.). nih.gov These fractions, while uniform in size, remain complex mixtures of isomers with different sulfation patterns, requiring further purification. nih.gov SEC is also frequently used in two-dimensional chromatography systems as a desalting step before mass spectrometry. nih.gov

Ion-Exchange Chromatography (e.g., SAX-HPLC, RPIP-HPLC) for Charge-Based Separation

Following initial size fractionation, ion-exchange chromatography is employed to separate the oligosaccharides based on their charge density, which is determined by the number and location of negatively charged sulfate and carboxyl groups.

Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC) is a powerful, high-resolution technique for this purpose. nih.gov In SAX-HPLC, oligosaccharides are injected into a column containing a positively charged stationary phase. nih.gov They are then eluted using a gradient of increasing salt concentration, such as sodium chloride or sodium perchlorate. nih.govnih.gov Oligosaccharides with fewer sulfate groups have a weaker interaction with the column and elute at lower salt concentrations, while more highly sulfated species are retained more strongly and elute at higher salt concentrations. This method is highly stable and can effectively separate the various di- and tetrasaccharide components resulting from enzymatic digestion. nih.govresearchgate.net

Reversed-Phase Ion-Pairing High-Performance Liquid Chromatography (RPIP-HPLC) represents another robust technique for separating charged oligosaccharides. nih.gov This method utilizes a hydrophobic stationary phase (e.g., C18) and a mobile phase containing an ion-pairing reagent, such as tributylammonium (B8510715) acetate. nih.gov The ion-pairing reagent forms a neutral complex with the negatively charged oligosaccharides, allowing them to be retained and separated on the reversed-phase column. RPIP-HPLC can resolve dozens of oligosaccharide components in a single analysis and is particularly advantageous because the use of volatile ion-pairing reagents makes it compatible with online mass spectrometry (MS), facilitating direct structural identification. nih.govnih.gov

| Technique | Principle of Separation | Primary Application for Heparin Tetrasaccharides | Advantages | Limitations |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size (hydrodynamic volume). nih.gov | Initial fractionation of depolymerized heparin mixtures to obtain size-uniform pools (e.g., a tetrasaccharide fraction). nih.govnih.gov | Robust and effective for initial cleanup and size sorting. nih.gov | Does not separate isomers or oligosaccharides of the same size with different sulfation patterns. nih.gov |

| Strong Anion-Exchange HPLC (SAX-HPLC) | Separation based on the density and distribution of negative charges from sulfate and carboxyl groups. nih.gov | High-resolution separation of tetrasaccharide isomers based on their unique sulfation patterns. nih.govresearchgate.net | High resolution, stability, and excellent reproducibility. nih.govnih.gov | Mobile phases typically contain non-volatile salts (e.g., NaCl), making it incompatible with direct MS analysis without a desalting step. nih.gov |

| Reversed-Phase Ion-Pairing HPLC (RPIP-HPLC) | Separation of ion-paired, charge-neutralized oligosaccharides on a hydrophobic stationary phase. nih.govnih.gov | High-efficiency separation of complex oligosaccharide mixtures, including isomers. nih.gov | High separative power; can be directly coupled with mass spectrometry (MS) when using volatile ion-pairing agents. nih.govnih.gov | The presence of ion-pairing reagents can sometimes complicate analysis and require careful method optimization. rpi.edu |

Advanced Preparative Chromatography Techniques

To handle the immense complexity of heparin-derived mixtures and isolate sufficient quantities of pure tetrasaccharides for structural and functional studies, advanced and often multi-dimensional chromatographic strategies are necessary. Preparative chromatography focuses on isolating larger amounts of a substance rather than simply analyzing it.

A common advanced approach is the use of two-dimensional liquid chromatography , which couples different separation modes to enhance resolving power. A typical configuration involves using SEC for initial size fractionation, followed by SAX-HPLC for high-resolution charge-based separation of the size-uniform fractions. nih.govnih.gov More sophisticated systems, such as a multiple heart-cut (MHC) 2D-LC system, can automatically transfer selected peaks from the first dimension (SAX) to a second dimension (SEC for desalting) before direct analysis by mass spectrometry. nih.gov This provides comprehensive structural information for each separated component.

The use of specialized columns, such as the CarboPac PA1, on a semi-preparative scale allows for high-resolution separation with excellent reproducibility, making it feasible to combine fractions from multiple runs to accumulate a desired quantity of a specific tetrasaccharide. nih.gov These advanced, multi-step purification schemes are indispensable for navigating the structural heterogeneity of heparin and isolating pure, well-defined tetrasaccharide structures.

Sophisticated Analytical Approaches for Structural Elucidation of Heparin Derived Tetrasaccharides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the structure and dynamics of heparin-derived tetrasaccharides in solution. researchgate.net By analyzing various NMR parameters, researchers can determine the primary sequence, the conformation of individual monosaccharide rings, the geometry of the glycosidic linkages, and the position of sulfate (B86663) groups.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (2D-NMR) Experiments

One-dimensional (1D) ¹H NMR spectra offer a preliminary assessment of a heparin-derived tetrasaccharide sample, revealing characteristic signals that can indicate the presence of specific residues and modifications. nih.govnih.gov For instance, the anomeric proton signals provide information about the constituent monosaccharides, while the appearance of a multiplet around 5.9-6.0 ppm is indicative of the ΔUA residue at the non-reducing end, a product of enzymatic cleavage. nih.govresearchgate.net However, due to significant signal overlap in complex oligosaccharides, 1D spectra are often insufficient for complete structural assignment. nih.gov

To overcome this limitation, a suite of two-dimensional (2D) NMR experiments is employed. These experiments disperse the NMR signals into two frequency dimensions, resolving overlapping resonances and revealing connectivity between different nuclei. Commonly used 2D NMR techniques for heparin tetrasaccharide analysis include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those on adjacent carbons within a monosaccharide ring, which is crucial for assigning the spin systems of individual sugar units. nih.govresearchgate.net

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, allowing for the complete assignment of all proton resonances belonging to a single monosaccharide residue. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, facilitating the assignment of ¹³C and ¹⁵N resonances. nih.govnih.gov This is particularly useful for identifying the sulfation pattern, as the chemical shifts of carbons bearing sulfate groups are significantly altered.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is instrumental in determining the sequence of monosaccharides by identifying linkages across the glycosidic bond.

The combined application of these 1D and 2D NMR experiments provides a comprehensive dataset for the detailed structural characterization of heparin-derived tetrasaccharides. researchgate.net

Assignment of Chemical Shifts and Coupling Constants

The precise assignment of proton (¹H) and carbon (¹³C) chemical shifts is a fundamental step in the structural analysis of heparin-derived tetrasaccharides. nih.govrpi.edu These assignments are typically achieved through the systematic analysis of 2D NMR spectra, such as COSY, TOCSY, and HSQC. nih.govnih.gov The chemical shift values are highly sensitive to the local electronic environment and can provide valuable information about the type of monosaccharide, its anomeric configuration, and the presence and location of sulfate groups. nih.gov

For example, the ¹H and ¹³C chemical shifts of the anomeric signals are characteristic for specific sugar residues like GlcNS, IdoA, and ΔUA. Furthermore, the downfield shift of a carbon resonance is often indicative of O-sulfation at that position.

In addition to chemical shifts, three-bond proton-proton coupling constants (³JHH) are crucial for determining the conformation of the individual monosaccharide rings. nih.govmdpi.com These coupling constants, measured from high-resolution 1D ¹H or 2D COSY spectra, are related to the dihedral angle between the coupled protons through the Karplus equation. By analyzing the ³JHH values around the pyranose ring, the chair (e.g., ¹C₄, ⁴C₁) or skew-boat (e.g., ²S₀) conformation of each monosaccharide unit can be determined. nih.govmdpi.com For instance, both glucosamine (B1671600) residues in a this compound typically adopt a ⁴C₁ chair conformation. nih.gov

The following table provides an example of ¹H and ¹³C chemical shift assignments and ³JHH coupling constants for a this compound.

| Residue | Proton | ¹H Chemical Shift (ppm) | Carbon | ¹³C Chemical Shift (ppm) | Coupling Constant | Value (Hz) |

| ΔUA | H1 | 5.26 | C1 | 106.0 | ³J(H1,H2) | ~3.5 |

| H2 | 4.35 | C2 | 70.5 | ³J(H2,H3) | ~4.0 | |

| H3 | 4.20 | C3 | 75.0 | ³J(H3,H4) | ~6.0 | |

| H4 | 5.98 | C4 | 110.0 | |||

| GlcNS(6S) | H1 | 5.46 | C1 | 98.0 | ³J(H1,H2) | ~3.0 |

| H2 | 3.25 | C2 | 61.0 | ³J(H2,H3) | ~10.0 | |

| H3 | 3.65 | C3 | 72.0 | ³J(H3,H4) | ~9.0 | |

| H4 | 3.75 | C4 | 79.0 | ³J(H4,H5) | ~9.5 | |

| H5 | 4.05 | C5 | 71.0 | ³J(H5,H6a) | ~2.0 | |

| H6a | 4.30 | C6 | 68.0 | ³J(H5,H6b) | ~5.5 | |

| H6b | 4.20 | ³J(H6a,H6b) | ~-11.0 | |||

| IdoA(2S) | H1 | 5.20 | C1 | 101.0 | ³J(H1,H2) | ~2.5 |

| H2 | 4.30 | C2 | 78.0 | ³J(H2,H3) | ~4.5 | |

| H3 | 4.15 | C3 | 74.0 | ³J(H3,H4) | ~3.0 | |

| H4 | 4.00 | C4 | 79.0 | ³J(H4,H5) | ~2.0 | |

| H5 | 4.80 | C5 | 72.0 | |||

| GlcNS(6S) | H1 | 5.51 | C1 | 97.5 | ³J(H1,H2) | ~3.0 |

| H2 | 3.28 | C2 | 61.5 | ³J(H2,H3) | ~10.0 | |

| H3 | 3.68 | C3 | 72.5 | ³J(H3,H4) | ~9.0 | |

| H4 | 3.78 | C4 | 79.5 | ³J(H4,H5) | ~9.5 | |

| H5 | 4.08 | C5 | 71.5 | ³J(H5,H6a) | ~2.0 | |

| H6a | 4.33 | C6 | 68.5 | ³J(H5,H6b) | ~5.5 | |

| H6b | 4.23 | ³J(H6a,H6b) | ~-11.0 |

Note: The chemical shift and coupling constant values are illustrative and can vary depending on the specific tetrasaccharide structure and experimental conditions.

Conformational Analysis via Residual Dipolar Couplings (RDCs)

While NOEs and J-couplings provide valuable local conformational information, Residual Dipolar Couplings (RDCs) offer a powerful tool for determining the global shape and long-range ordering of heparin-derived tetrasaccharides in solution. nih.govnih.govscienceopen.com RDCs arise from the incomplete averaging of dipolar couplings when molecules are partially aligned in a magnetic field, for instance, through the use of a liquid crystalline medium. wikipedia.orgduke.edu These couplings provide information about the orientation of internuclear vectors relative to the magnetic field. wikipedia.org

The measurement of RDCs, particularly one-bond ¹H-¹³C (¹DCH) and proton-proton (¹DHH) couplings, can provide crucial long-range structural restraints that are not accessible through traditional NOE analysis. nih.govscienceopen.com This is especially beneficial for flexible molecules like heparin oligosaccharides.

Microcoil NMR for Enhanced Sensitivity

A significant challenge in the structural elucidation of heparin-derived oligosaccharides is the often limited amount of purified material available, as many components are present in minor quantities. researchgate.netnih.gov Microcoil NMR probes offer a solution to this problem by providing a substantial increase in mass sensitivity compared to conventional NMR probes. nih.govcapes.gov.br This enhanced sensitivity makes it feasible to acquire high-quality NMR data on microgram quantities of heparin-derived tetrasaccharides.

The use of microcoil NMR has been instrumental in the characterization of minor tetrasaccharide components isolated from heparin digests. researchgate.net By coupling microcoil NMR with separation techniques like capillary isotachophoresis (cITP-NMR), it is possible to perform online NMR detection of minute amounts of purified oligosaccharides. nih.gov This approach allows for the acquisition of survey ¹H NMR spectra for initial identification, followed by more detailed 2D NMR experiments on the isolated microgram-quantity samples for complete structural elucidation. nih.gov

The high mass sensitivity of microcoil NMR has streamlined the analytical workflow for sequencing heparin-derived tetrasaccharides, removing a significant bottleneck and enabling the characterization of previously unidentified minor isomers. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is another cornerstone technique for the analysis of heparin-derived tetrasaccharides, providing precise information about their molecular weight, composition, and sequence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, polar, and thermally labile molecules like sulfated oligosaccharides. acs.orgnih.govx-mol.com In ESI-MS, the tetrasaccharide solution is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions with multiple charges.

When coupled with liquid chromatography (LC-MS), ESI-MS allows for the separation and analysis of complex mixtures of heparin-derived tetrasaccharides. nih.gov This is particularly useful for quantitative disaccharide composition analysis. acs.orgnih.gov By using isotopically labeled internal standards, the amount of each disaccharide in a mixture can be accurately quantified. nih.gov

Tandem mass spectrometry (MS/MS) further enhances the structural information obtained from ESI-MS. In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides detailed sequence information, including the location of sulfate groups. nih.gov

Fragmentation Methods for Sequence and Modification Site Determination

The precise structural characterization of heparin-derived tetrasaccharides, particularly the determination of their monosaccharide sequence and the exact location of sulfate modifications, requires sophisticated tandem mass spectrometry (MS/MS) fragmentation techniques. The complexity and lability of these molecules, especially the easy loss of sulfo groups, render traditional fragmentation methods partially effective. Consequently, a range of advanced dissociation techniques have been developed and applied to overcome these challenges.

Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a widely used MS/MS technique that fragments ions in the gas phase. wikipedia.org In this method, selected precursor ions are accelerated to increase their kinetic energy and then collided with neutral gas molecules such as helium or argon. wikipedia.org This collision converts kinetic energy into internal energy, leading to the fragmentation of the ion. wikipedia.org

For heparin-derived tetrasaccharides, low-energy CID primarily results in the cleavage of the glycosidic bonds, which connect the monosaccharide units. acs.org While this provides information about the sequence of the sugar units, it is often insufficient for unambiguous structural determination. A major limitation of CID is its tendency to cause the loss of labile modifications, such as the sulfate groups (SO₃), before significant backbone fragmentation occurs. researchgate.net This makes it difficult to pinpoint the original location of sulfation. Furthermore, CID typically generates a low abundance of the cross-ring cleavages that are essential for localizing sulfate groups on the sugar ring. researchgate.net Despite these limitations, CID remains a foundational technique, often used in conjunction with other methods to provide complementary structural data. nih.govnih.gov

Electron Detachment Dissociation (EDD)

Electron Detachment Dissociation (EDD) is a powerful fragmentation technique particularly suited for the analysis of highly sulfated and acidic molecules like heparin tetrasaccharides. acs.org In EDD, multiply charged negative ions are irradiated with low-energy electrons, causing the detachment of an electron and creating a radical anion. rpi.edu This radical species is highly unstable and undergoes extensive fragmentation, producing a wealth of structural information. rpi.edu

A key advantage of EDD is its ability to generate both glycosidic and numerous cross-ring cleavages without the significant loss of sulfate groups. acs.orgnih.gov This rich fragmentation pattern allows for the comprehensive sequencing of the tetrasaccharide and the precise assignment of sulfate modification sites on each monosaccharide residue. nih.govnih.gov EDD has also demonstrated the unique capability to distinguish between hexuronic acid epimers, such as iduronic acid (IdoA) and glucuronic acid (GlcA), based on the generation of diagnostic product ions—a task that is challenging for many other fragmentation methods. rpi.edu The effectiveness of EDD is often realized using high-resolution Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), which is necessary to resolve the complex spectra produced. nih.govnih.gov

Table 1: Key Features of Electron Detachment Dissociation (EDD) for Heparin Tetrasaccharide Analysis

| Feature | Description | Reference |

| Mechanism | Electron detachment from a multiply charged anion creates a radical species that undergoes extensive fragmentation. | rpi.edu |

| Primary Cleavages | Produces abundant glycosidic and cross-ring bond cleavages. | nih.gov |

| Sulfate Groups | Largely retains labile sulfate modifications, enabling site localization. | acs.orgnih.gov |

| Epimer Differentiation | Can distinguish between iduronic acid (IdoA) and glucuronic acid (GlcA) stereoisomers. | rpi.edu |

| Instrumentation | Typically implemented on high-resolution FT-ICR mass spectrometers. | nih.govnih.gov |

Negative Electron Transfer Dissociation (NETD)

Negative Electron Transfer Dissociation (NETD) is an ion-ion reaction technique that serves as a valuable alternative to EDD for sequencing glycosaminoglycans (GAGs). nih.govacs.org NETD involves the reaction of multiply charged GAG anions with a radical cation reagent, which results in electron transfer from the GAG to the reagent. nih.gov This process forms a radical GAG anion that subsequently fragments. nih.gov

The fragmentation pattern produced by NETD is very similar to that of EDD, yielding both glycosidic and diagnostic cross-ring cleavages that are crucial for locating sulfate groups and sequencing the oligosaccharide. nih.govpsu.edu A significant advantage of NETD is its compatibility with more widely available mass spectrometry platforms, such as ion trap and Orbitrap mass spectrometers, which are not limited to FT-ICR instruments. nih.govacs.org This accessibility makes advanced GAG sequencing available to a broader range of laboratories. Researchers have shown that by carefully selecting the precursor ion's charge state and degree of sodiation, the loss of SO₃ can be minimized, thereby enhancing the generation of structurally informative fragments. nih.govacs.org Like EDD, NETD can also effectively distinguish between IdoA and GlcA epimers in heparan sulfate tetrasaccharides. acs.org

Charge-Transfer Dissociation (CTD)

Charge-Transfer Dissociation (CTD) is a radical-driven fragmentation method that utilizes high-energy ion-ion reactions for structural characterization. mpi-bremen.de In this technique, precursor ions are activated by a beam of kiloelectronvolt (keV) reagent gas cations, typically helium cations (He⁺). mpi-bremen.de The interaction induces charge transfer and leads to fragmentation pathways that are distinct from low-energy CID. nih.gov

CTD has proven to be highly effective for the analysis of complex oligosaccharides, including sulfated heparin derivatives. mpi-bremen.denih.gov A key benefit of CTD is its ability to induce fragmentation while preserving labile modifications like sulfate groups. mpi-bremen.de The method generates informative cross-ring cleavages, which are essential for the definitive localization of modifications on the saccharide rings. mpi-bremen.de Unlike some other advanced fragmentation techniques, CTD is applicable to bench-top mass spectrometers and is effective on precursor ions of nearly all charge states. mpi-bremen.de This makes CTD a versatile tool for obtaining detailed structural information from complex anionic biomolecules. mpi-bremen.dewvu.edu

Ultraviolet Photodissociation (UVPD)

Ultraviolet Photodissociation (UVPD) is an ion activation method that uses high-energy UV photons to induce fragmentation. nih.govthermofisher.com When ions absorb one or more UV photons, they are electronically excited, leading to dissociation through unique pathways not always accessible via collisional activation methods. nih.gov

For heparin-derived oligosaccharides, UVPD has been shown to be a highly effective technique. nih.gov Irradiation, often at specific wavelengths like 220 nm or 240 nm, can induce both glycosidic and, importantly, cross-ring cleavages that facilitate the localization of sulfate groups. nih.govnih.govacs.org A notable advantage of UVPD is that it can reduce the occurrence of small neutral losses, such as water (H₂O), compared to CID, leading to cleaner and more easily interpretable mass spectra. nih.govacs.org The fragmentation process can be controlled by tuning the laser wavelength and managing the charge state of the precursor ion. nih.govnih.gov For instance, a technique known as activated-electron photodetachment (activated-EPD), using 220 nm photons, can generate complementary fragment ions, further enhancing the depth of structural analysis for acidic oligosaccharides. nih.gov

Quantitative Analysis of Tetrasaccharide Variants via LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of this compound variants. These methods are crucial for profiling the composition of heparin and low-molecular-weight heparin (LMWH) products, which often contain structurally significant tetrasaccharides, such as those containing the 3-O-sulfo group that are part of the antithrombin III-binding site. nih.gov

A common approach involves the complete enzymatic digestion of heparin, for example with heparin lyase 2, which yields a mixture of disaccharides and enzyme-resistant tetrasaccharides. nih.gov These mixtures can then be separated and quantified using online LC-MS. Reversed-phase ion-pairing liquid chromatography (RPIP-LC) coupled with MS is a frequently used method. nih.gov For accurate quantification, calibration curves are constructed using known amounts of purified tetrasaccharide standards. nih.gov This allows for the determination of the weight percentage of specific tetrasaccharides in both heparin and LMWH samples. nih.gov

Another powerful technique is Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to high-resolution Fourier Transform Mass Spectrometry (FTMS). acs.org This "bottom-up" approach provides high sensitivity and a wide dynamic range, enabling the detection and identification of oligosaccharide components present at levels as low as 0.01%. acs.org

For the most accurate quantification, methods employing stable isotope-labeled internal standards are preferred. nih.gov Since different tetrasaccharide structures can have vastly different ionization efficiencies in the mass spectrometer, using a unique, isotopically labeled internal standard for each analyte of interest corrects for these variations. nih.gov This ensures that the measured signal intensity directly and accurately correlates with the concentration of each specific tetrasaccharide variant in the complex mixture.

Table 2: Comparison of LC-MS/MS Methods for Quantitative Tetrasaccharide Analysis

| Method | Separation Technique | Detection | Key Features | Reference |

| RPIP-LC-MS | Reversed-Phase Ion-Pairing | MS/MS | Quantifies 3-O-sulfo group-containing tetrasaccharides after enzymatic digestion. Uses external calibration curves with standards. | nih.gov |

| HILIC-LC-FTMS | Hydrophilic Interaction Liquid Chromatography | High-Resolution MS | Provides high sensitivity and dynamic range for comprehensive "bottom-up" profiling of LMWHs. | acs.org |

| IPRP-Mf-HPLC-MS | Ion-Pairing Reversed-Phase Microflow HPLC | MS/MS | Employs stable isotope-labeled internal standards for each analyte to ensure the highest accuracy in quantification by correcting for ionization differences. | nih.gov |

Orthogonal Spectroscopic and Chromatographic Methods for Complementary Data

The intricate and heterogeneous nature of heparin-derived tetrasaccharides necessitates the use of multiple, complementary analytical techniques for comprehensive structural elucidation. Orthogonal methods, which measure different physicochemical properties of the molecule, provide a more complete picture than any single technique could alone. Spectroscopic methods offer insights into specific chemical features, while chromatographic techniques excel at separating complex mixtures.

UV-Vis Spectroscopy for Unsaturated Uronic Acids

The enzymatic depolymerization of heparin using bacterial heparinases (such as Heparinase I, II, and III) is a cornerstone of its structural analysis. nih.gov These enzymes act via a β-elimination mechanism, which results in the cleavage of glycosidic linkages and the simultaneous formation of a C4-C5 double bond in the uronic acid residue at the newly formed non-reducing end. nih.gov This product, a Δ4,5-unsaturated uronic acid, possesses a unique chromophore that strongly absorbs ultraviolet (UV) light. nih.gov

UV-Vis spectroscopy is a straightforward and effective method for detecting and quantifying these unsaturated uronic acids. The presence of the double bond creates a chromophore that exhibits a characteristic maximum absorbance at a wavelength of 232 nm. nih.govresearchgate.net This property is widely exploited for several purposes:

Monitoring Reaction Progress: The increase in absorbance at 232 nm directly correlates with the formation of unsaturated products, allowing researchers to monitor the progress of enzymatic digestion in real-time. nih.gov

Quantification: It serves as the basis for the detection and quantification of heparin-derived oligosaccharides following their separation by chromatographic methods like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

While highly useful, UV detection is typically suitable for microgram quantities of material. researchgate.net For samples of limited availability, more sensitive methods involving fluorescent labeling are often preferred. researchgate.net

Capillary Electrophoresis (CE) and HPLC Coupled to Detection Systems

The separation of highly charged and structurally similar heparin-derived tetrasaccharides is a significant analytical challenge. Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques that, when coupled to sensitive detection systems, provide high-resolution analysis.

Capillary Electrophoresis (CE) has proven to be a valuable technique for the analysis of glycosaminoglycan (GAG)-derived oligosaccharides. nih.gov The separation mechanism in CE is based on the charge-to-size ratio of the analytes, making it particularly well-suited for polyanionic species like heparin fragments. nih.gov CE can provide data on concentration and structural characteristics, benefiting from high resolving power and sensitivity. nih.gov Studies have demonstrated a strong positive correlation between the effective net charge of heparin disaccharides and their electrophoretic mobilities in CE systems. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone of tetrasaccharide analysis, with several modalities being employed. Strong Anion-Exchange (SAX-HPLC) and Reversed-Phase Ion-Pairing (RPIP-HPLC) are the most common approaches.

RPIP-HPLC: This increasingly popular method uses lipophilic ion-pairing reagents (like tributylammonium (B8510715) or dibutylammonium) in the mobile phase to enhance the retention and resolution of charged oligosaccharides on hydrophobic stationary phases. nih.gov

Coupling these separation techniques with advanced detection systems is crucial for detailed characterization. Mass Spectrometry (MS) provides molecular weight and fragmentation data, which is essential for sequencing and identifying sulfation patterns. nih.govresearchgate.net Fluorescence detection, often used after labeling the oligosaccharides with a fluorophore like 2-aminobenzamide (B116534) (2-AB), significantly enhances sensitivity, allowing for the analysis of very small sample quantities. nih.gov

| HPLC Method | Principle of Separation | Coupled Detection System | Primary Application in Tetrasaccharide Analysis | Reference |

|---|---|---|---|---|

| Strong Anion-Exchange (SAX) | Separation based on the number and position of negatively charged sulfo groups. | UV (232 nm), Fluorescence, Mass Spectrometry (MS) | Quantification and compositional analysis based on sulfation patterns. Retention increases with the number of sulfo groups. | nih.govnih.gov |

| Reversed-Phase Ion-Pairing (RPIP) | An ion-pairing agent in the mobile phase interacts with charged analytes, allowing separation on a hydrophobic stationary phase. | Mass Spectrometry (MS), Fluorescence | High-resolution separation of isomeric oligosaccharides and detailed structural analysis with minimal sample preparation. | nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling for Structural Prediction and Refinement

While analytical techniques provide crucial data on connectivity and composition, computational chemistry and molecular modeling are indispensable for understanding the three-dimensional (3D) structures and conformational dynamics of heparin-derived tetrasaccharides in solution. mdpi.comresearchgate.net These methods complement experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, to build and refine atomic-level models of these complex molecules. researchgate.net

| Computational Method | Objective | Key Findings for Heparin Tetrasaccharides | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculate optimized molecular structures, bond parameters, and NMR coupling constants. | Provided detailed analysis of bond lengths, angles, and the influence of iduronic acid conformations (1C4 vs. 2S0) on the overall geometry. Helped interpret experimental NMR data. | mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic movement and conformational flexibility of the molecule in solution. | Showed that the conformational flexibility of the internal iduronic acid ring has only a modest effect on the overall molecular shape of the tetrasaccharide. | scienceopen.comnih.gov |

| Molecular Docking | Predict the binding orientation and affinity of the tetrasaccharide to a protein target. | Used to model the binding to proteins like Interleukin-2 (IL-2) and Amyloid-Beta peptide, identifying potential binding sequences and interactions. | researchgate.netfrontiersin.org |

Mechanistic Dissection of Heparin Derived Tetrasaccharide Biological Interactions

Principles of Glycan-Protein Recognition and Binding Energetics

The interaction between heparin-derived tetrasaccharides and proteins is a complex process governed by a combination of forces. This recognition is fundamental to many biological processes, and understanding its energetic basis is crucial for the development of new therapeutics.

Electrostatic, Hydrogen Bonding, and Hydrophobic Contributions

The binding of heparin to proteins is primarily driven by electrostatic interactions. nih.govnih.gov The highly anionic nature of heparin, due to its numerous sulfate (B86663) and carboxyl groups, facilitates strong ionic bonds with positively charged amino acid residues on the protein surface. nih.govnih.gov While these electrostatic forces are dominant, non-ionic interactions, including hydrogen bonding and van der Waals forces, also play a significant role in the stability and specificity of the complex. nih.govnih.gov Hydrophobic interactions can further contribute to the binding energy, particularly through conformational changes induced in the protein upon binding. nih.gov The interplay of these forces dictates the affinity and specificity of the heparin-protein interaction.

Role of Protein Basic Residue Clusters (Lysine, Arginine, Histidine)

The positively charged side chains of basic amino acids—lysine, arginine, and to a lesser extent, histidine at lower pH—are the primary sites of interaction for the negatively charged heparin molecule. nih.govroyalsocietypublishing.org These residues often form clusters on the protein surface, creating a positively charged patch that complements the anionic nature of heparin. nih.gov Arginine, with its guanidinium (B1211019) group, is capable of forming more stable hydrogen bonds and stronger electrostatic interactions with the sulfo groups of heparin compared to the primary amine of lysine, resulting in a tighter bind. nih.gov While the presence of these basic residue clusters is a hallmark of heparin-binding domains, the specific spatial arrangement and the contribution of individual residues are critical for determining the binding affinity and specificity. nih.gov

Detailed Studies of Specific Protein Interactions

The interaction between heparin and antithrombin III (ATIII) is one of the most extensively studied examples of glycan-protein recognition and serves as a paradigm for understanding these complex biological events.

Antithrombin III (ATIII) Binding Site Characterization

The anticoagulant activity of heparin is primarily mediated through its high-affinity binding to ATIII. nih.govnih.gov This interaction induces a conformational change in ATIII, which dramatically accelerates its ability to inactivate key coagulation proteases, such as Factor Xa and thrombin. nih.govnih.gov The specific binding site on heparin for ATIII is a unique pentasaccharide sequence. nih.govresearchgate.net However, studies on heparin-derived tetrasaccharides, which can represent fragments of this binding site, provide valuable insights into the structural requirements for this critical interaction. nih.govresearchgate.net

Importance of 3-O-Sulfation for ATIII Interaction

A crucial and often invariant feature of the ATIII-binding site within heparin is the presence of a 3-O-sulfated glucosamine (B1671600) residue. nih.govresearchgate.net This specific sulfation pattern is critical for high-affinity binding to ATIII. nih.gov The removal of this 3-O-sulfate group significantly diminishes the anticoagulant activity, highlighting its essential role in the protein-carbohydrate interaction. nih.gov The presence of this 3-O-sulfo group on the internal glucosamine residue of a tetrasaccharide imparts resistance to cleavage by certain heparinases, further underscoring its importance in the core structure of the binding site. nih.gov

Structural Variability of AT-Binding Site Tetrasaccharides

While the 3-O-sulfated glucosamine is a key component, there is a degree of structural variability within the natural ATIII-binding sites found in heparin from different sources. nih.gov Analysis of heparin after enzymatic digestion reveals several common tetrasaccharide fragments that are part of the ATIII-binding domain. nih.govnih.gov These variations can occur in the sulfation patterns of other residues within the tetrasaccharide. The characterization of these structural variants is crucial for understanding the diversity of heparin's anticoagulant activity and for the quality control of heparin-based drugs. nih.govnih.gov

Interactive Data Table: Common Heparin-Derived Tetrasaccharide Structures

Below is an interactive table detailing some of the common tetrasaccharide fragments derived from the antithrombin-binding site of heparin.

| Tetrasaccharide Structure | Description | Key Features |

| ΔUA-GlcNS-GlcA-GlcNS3S | A common tetrasaccharide resistant to heparin lyase II digestion. | Contains the critical 3-O-sulfated glucosamine residue. |

| ΔUA2S-GlcNS-GlcA-GlcNS3S | A variant with an additional 2-O-sulfate group on the uronic acid. | Demonstrates variability in the non-reducing end. |

| ΔUA-GlcNS6S-GlcA-GlcNS3S | A variant with an additional 6-O-sulfate group on the N-sulfoglucosamine. | Highlights sulfation pattern variability. |

| ΔUA2S-GlcNS6S-GlcA-GlcNS3S | A more highly sulfated variant. | Illustrates the potential for multiple sulfation modifications. |

Note: ΔUA represents a 4,5-unsaturated uronic acid at the non-reducing end, a result of heparinase cleavage. The other abbreviations are defined in the table below.

Growth Factor Interactions (e.g., FGFs, PDGF-A)

Heparin-derived tetrasaccharides are known to interact with various growth factors, thereby modulating their biological activities. This interaction is particularly well-documented for Fibroblast Growth Factors (FGFs), while specific data on the interaction with Platelet-Derived Growth Factor-A (PDGF-A) is less detailed in the context of tetrasaccharides.

In the case of FGFs, heparin and heparan sulfate are essential co-receptors that facilitate the binding of FGF to its receptor (FGFR), leading to receptor dimerization and signal transduction. While larger heparin fragments are often considered necessary for full biological activity, studies have shown that even smaller fragments like tetrasaccharides can participate in these interactions. For instance, a this compound has been co-crystallized with basic Fibroblast Growth Factor (bFGF or FGF-2), providing insights into the binding interface. nih.gov Heparin is not strictly required for the binding of bFGF to its receptor, but it does increase the binding affinity. nih.gov

The formation of a stable FGF-FGFR signaling complex is a multi-step process that is critically influenced by the structure of the interacting heparin fragment. The binding of heparin to FGF can induce conformational changes in the polysaccharide, creating a "kink" that allows for optimal contact with the protein. nih.gov

Crystal structures of heparin-derived tetrasaccharides complexed with bFGF have revealed that the oligosaccharide binds to a specific region on the FGF surface. nih.gov This binding site involves key amino acid residues that form a positively charged pocket, accommodating the negatively charged sulfate and carboxyl groups of the tetrasaccharide. The interaction is not merely a non-specific electrostatic attraction but is also dependent on the specific arrangement of sulfate groups on the tetrasaccharide.

The ternary complex of FGF, FGFR, and heparin is a key signaling unit. Structural models suggest that heparin interacts with both FGF and FGFR, thereby stabilizing the entire complex. exlibrisgroup.com Specific sulfation patterns within the heparin fragment are crucial for this interaction. For example, the 6-O-sulfate group of heparin has been identified as playing a pivotal role in mediating interactions with both FGF and its receptor. exlibrisgroup.com While a single heparin chain can bring together two FGF-FGFR complexes, the minimal functional unit often involves a 2:2:1 or 2:2:2 stoichiometry of FGF:FGFR:heparin. exlibrisgroup.com The precise structural requirements for heparin can vary depending on the specific FGF and FGFR isoforms involved.

Chemokine Binding Specificity (e.g., CCL5)

Heparin-derived tetrasaccharides have been shown to interact with chemokines, such as CCL5 (also known as RANTES), and can modulate their biological functions, including their interaction with chemokine receptors. nih.govnih.gov This interaction is of significant interest as it can influence leukocyte migration during inflammatory responses.

The binding of heparin-derived tetrasaccharides to CCL5 is not uniform and is significantly influenced by the specific sulfation pattern of the tetrasaccharide. nih.gov Molecular modeling and experimental data indicate that for strong inhibition of the CCL5-CCR1 interaction, specific sulfate and carboxylate groups on the heparin fragment must interact with key residues on the CCL5 protein, such as Arginine-17 and Arginine-47. nih.govnih.gov Tetrasaccharides that lack the optimal sulfation pattern may still bind to CCL5 but do so in a manner that is less effective at blocking the receptor binding site. nih.gov

The table below summarizes the inhibitory activity of different heparin-derived tetrasaccharides on CCL5-CCR1 binding, highlighting the importance of the sulfation pattern.

| Tetrasaccharide | Number of Sulfate Groups | IC50 (µM) for CCL5-CCR1 Inhibition |

| Tetrasaccharide 1 | 5 | 56 ± 6 |

| Tetrasaccharide 2 | 6 | 32 ± 3 |

| Tetrasaccharide 3 | 5 | 92 ± 8 |

| Tetrasaccharide Pool (DP4) | - | 183 ± 18 |

| Heparin | - | 0.04 ± 0.01 |

Data adapted from a study on the interaction of heparin tetrasaccharides with chemokine CCL5. nih.gov

The pH of the microenvironment also plays a role in modulating the interaction between CCL5 and heparin-derived tetrasaccharides. nih.govnih.gov At a lower pH, which can occur at sites of inflammation, the protonation state of certain amino acid residues, like Histidine-23 on CCL5, can change, potentially altering the binding interface and the strength of the interaction. nih.govnih.gov This highlights the need to consider physiological conditions when studying these interactions. Docking studies have shown that the predicted binding modes can differ between low and neutral pH. nih.govresearchgate.net

Interactions with Amyloid-Beta Peptide (Aβ)

Heparin and its fragments, including tetrasaccharides, are known to interact with the amyloid-beta (Aβ) peptide, which is a key component of the amyloid plaques found in Alzheimer's disease. researchgate.netnih.govdntb.gov.uapatrinum.chfrontiersin.org This interaction is complex, as heparin has been shown to both promote and inhibit Aβ aggregation depending on the size of the heparin chain and its sulfation pattern. researchgate.netfrontiersin.orgnih.gov

Smaller heparin oligosaccharides, such as tetrasaccharides, have been identified as potential inhibitors of Aβ aggregation. researchgate.netfrontiersin.org They are thought to bind to Aβ monomers, thereby preventing their assembly into larger, toxic fibrils. frontiersin.org

The ability of a this compound to modulate Aβ aggregation is critically dependent on its specific chemical structure, including its sulfation pattern and monosaccharide sequence. researchgate.netnih.gov

Research using 2D-NMR analysis and molecular modeling has identified a specific binding motif for heparin oligosaccharides on Aβ, which is proposed to be HexA-GlcNS-IdoA2S-GlcNS6S. researchgate.net Key structural features for high-affinity binding include the presence of a 2-O-sulfated iduronic acid (IdoA2S) and a 6-O-sulfated glucosamine (GlcNS6S). researchgate.net Conversely, 3-O-sulfation, a modification crucial for heparin's anticoagulant activity, does not appear to be involved in the binding to Aβ. researchgate.net

The binding site for these glycosaminoglycans on the Aβ peptide has been identified as the V12HHQKL17 region. researchgate.netnih.gov The interaction between a defined heparin tetrasaccharide and Aβ has been shown to inhibit the formation of toxic Aβ aggregates and reduce Aβ-induced cytotoxicity in cell-based assays. researchgate.netfrontiersin.orgnih.gov

The table below details the key structural elements of a heparin tetrasaccharide that influence its interaction with the Aβ peptide.

| Structural Feature | Role in Aβ Interaction | Reference |

| Iduronic acid epimerization | Key for binding affinity | researchgate.net |

| 6-O-sulfation | Key for binding affinity | researchgate.net |

| N-sulfation | Required for binding | nih.gov |

| 2-O-sulfation | Involved in binding | researchgate.net |

| 3-O-sulfation | Not involved in binding | researchgate.net |

Other Protein Interactions (e.g., Annexin V, Cobra Cardiotoxins)

Beyond growth factors, chemokines, and Aβ, heparin-derived tetrasaccharides interact with a variety of other proteins, influencing their structure and function.

Annexin V: This protein is involved in coagulation and has a calcium-dependent affinity for negatively charged phospholipids. It also binds to heparin and heparan sulfate. nih.govnih.govpsu.edu While some studies suggest that the minimum binding sequence within heparin for Annexin V is an octasaccharide, the crystal structure of Annexin V has been solved in a complex with a this compound. nih.govnih.gov This interaction is calcium-dependent and involves two distinct glycosaminoglycan binding sites on opposite surfaces of the protein. nih.gov

Cobra Cardiotoxins (CTXs): These are small, basic polypeptides found in cobra venom that exhibit a range of toxic effects. CTXs have been shown to bind to heparin and other glycosaminoglycans. nih.govacs.orgresearchgate.netacs.org NMR studies have demonstrated that a this compound can bind to a single, flexible site on the CTX molecule. nih.govacs.orgacs.org This interaction is primarily electrostatic, involving positively charged residues on the toxin and the negatively charged groups of the tetrasaccharide. nih.govnih.govacs.org The binding can be influenced by the specific amino acid sequence of the CTX homologue and does not necessarily induce aggregation of the toxin, unlike longer heparin chains. nih.govnih.gov

Structure-Activity Relationship (SAR) at the Tetrasaccharide Level

The biological activities of heparin-derived tetrasaccharides are intricately linked to their specific chemical structures. The arrangement of sulfate groups, the sequence of the saccharide units, and the resulting three-dimensional shape dictate the affinity and specificity of their interactions with various proteins.

Correlation of Specific Sulfate Positions and Saccharide Sequences with Binding Affinity

Different proteins exhibit distinct binding preferences for specific sulfation patterns and saccharide sequences:

Antithrombin (AT) Binding: The interaction with the serine protease inhibitor antithrombin (AT) is a classic example of high specificity. nih.govnih.gov While the full binding site is a pentasaccharide, tetrasaccharide fragments are crucial components. nih.govnih.gov A 3-O-sulfate group on an internal glucosamine residue is a critical determinant for high-affinity binding to AT. nih.govnih.gov Tetrasaccharides that are resistant to heparin lyase II digestion and are derived from the core AT-binding pentasaccharide have been characterized, highlighting the importance of this specific sulfation. nih.govresearchgate.net

Fibroblast Growth Factor (FGF) Binding: FGFs bind to a range of heparin-derived oligosaccharides, with tetrasaccharides being capable of binding to FGF-2. nih.govnih.gov Generally, both affinity and biological activity increase with the size of the oligosaccharide and the degree of sulfation. nih.govnih.gov Studies with octasaccharide libraries have classified growth factors based on their sulfation requirements; for example, FGF-2 binding requires 2-O-sulfate groups but not 6-O-sulfate groups. ucdavis.edu In contrast, 6-desulfated heparin oligosaccharides show a lower affinity for FGF1, FGF2, and their receptor complexes, indicating the importance of 6-O-sulfation for these interactions. nih.gov

β-Amyloid (Aβ) Peptide Binding: The binding motif of heparin oligosaccharides to the Aβ peptide, implicated in Alzheimer's disease, has been identified as HexA-GlcNS-IdoA2S-GlcNS6S. researchgate.netnih.gov The internal IdoA2S (2-O-sulfated iduronic acid) and GlcNS6S (N-sulfated, 6-O-sulfated glucosamine) residues are key to this interaction, with the IdoA2S residue showing the most significant involvement. researchgate.netnih.gov

Chemokine Binding: Research has identified that rare N-unsubstituted domains within heparin tetrasaccharides can modulate the activity of specific chemokines. For example, tetrasaccharides carrying this feature were found to interact with CCL2 and CCL5.

| Protein Target | Key Tetrasaccharide Structural Features | Binding Affinity/Effect | References |

|---|---|---|---|

| Antithrombin (AT) | Contains a 3-O-sulfated glucosamine (GlcNS3S) residue. | High-affinity binding, crucial for anticoagulant activity. | nih.gov, nih.gov, nih.gov |

| Fibroblast Growth Factor-2 (FGF-2) | Presence of 2-O-sulfate groups is essential; 6-O-sulfation is less critical. | Binds definitively, with affinity increasing with sulfation. | nih.gov, ucdavis.edu |

| β-Amyloid (Aβ) Peptide | Sequence containing -IdoA2S-GlcNS6S-; 2-O-sulfation of iduronic acid and 6-O-sulfation of glucosamine are critical. | Strong binding affinity; potential inhibitor of Aβ aggregation. | researchgate.net, nih.gov |

| Chemokines (CCL2, CCL5) | Contains a rare N-unsubstituted (NU) glucosamine residue. | Modulates chemokine activity. |

Conformational Changes Induced Upon Protein Binding

The interaction between a this compound and a protein is a dynamic process that can involve conformational adjustments in the oligosaccharide to achieve an optimal fit. The inherent flexibility of the glycosidic linkages and the sugar rings, particularly iduronic acid, allows for this induced-fit mechanism.

The iduronic acid (IdoA) residue, a common component of heparin, is conformationally flexible and can exist in equilibrium between the low-energy chair (¹C₄) and skew-boat (²S₀) conformations. nih.gov Upon binding to a protein, the IdoA residue can be "locked" into the conformation that maximizes favorable interactions. nih.gov For example, analysis of heparin-protein interactions has shown that the 2-sulfoiduronic acid residue can shift its conformation to enhance binding, while the less flexible 2,6-disulfoglucosamine residue tends to remain in its stable ⁴C₁ chair form. nih.gov Co-crystal structures of a heparin hexasaccharide with basic fibroblast growth factor (bFGF) revealed that an IdoA residue contacts the protein in a ¹C₄ conformation, a state not typically favored in aqueous solution, providing direct evidence for a binding-induced conformational change. nih.gov This suggests that the protein binding event drives a conformational change in the saccharide to create a better fit and stronger interaction. nih.gov In contrast, studies have also shown that no significant conformational change occurs in bFGF itself upon binding to heparin oligosaccharides, indicating that the flexibility primarily resides within the heparin chain. caltech.edu

| Saccharide Residue | Conformation in Free State (Solution) | Conformation in Protein-Bound State | Significance | References |

|---|---|---|---|---|

| 2-Sulfoiduronic acid (IdoA2S) | Equilibrium between 1C4 chair and 2S0 skew boat. | Can be stabilized in one form (e.g., 1C4) for optimal fit. | Demonstrates induced-fit mechanism, enhancing binding affinity. | nih.gov, nih.gov |

| 2,6-Disulfoglucosamine | Predominantly 4C1 chair conformation. | Remains in the 4C1 conformation. | Acts as a more rigid structural component in the interaction. | nih.gov |

Mechanistic Roles in Cellular and Extracellular Processes (Pre-clinical Focus)

Heparin-derived tetrasaccharides are not merely inert binding partners; they play active roles in modulating complex biological processes. At a pre-clinical level, they have been shown to influence enzyme activity, receptor-mediated signaling, and the very architecture of the extracellular environment.

Modulation of Enzyme and Enzyme Inhibitor Activity

Heparin-derived tetrasaccharides can significantly alter the activity of various enzymes and their inhibitors, with the interaction between heparin and antithrombin (AT) being the most well-characterized example.